molecular formula C13H12ClF3N4S B5741632 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea

Cat. No. B5741632
M. Wt: 348.78 g/mol
InChI Key: DOQCVBHZMSVKTA-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CCT018159 and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of CCT018159 is not fully understood, but it is believed to inhibit the activity of protein kinase CK2, an enzyme that plays a role in cell proliferation and survival. By inhibiting CK2 activity, CCT018159 may induce cell death in cancer cells and inhibit the growth of tumors. Additionally, CCT018159 may modulate the activity of other signaling pathways, including the Wnt/β-catenin pathway, which is involved in cancer development and progression.
Biochemical and Physiological Effects:
CCT018159 has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. CCT018159 has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

CCT018159 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it a useful tool for studying the effects of CK2 inhibition. Additionally, CCT018159 has been shown to have low toxicity in vitro and in vivo, making it a safer alternative to other CK2 inhibitors. However, there are also limitations to using CCT018159 in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, the effects of CCT018159 may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on CCT018159. One area of interest is its potential as a treatment for cancer, particularly in combination with other therapies. CCT018159 may also have potential as a treatment for other diseases, such as inflammatory and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of CCT018159 and its effects on different cell types and signaling pathways. Additionally, the development of more potent and selective CK2 inhibitors could lead to the discovery of new therapeutic targets for a range of diseases.

Synthesis Methods

CCT018159 has been synthesized using different methods, including the reaction of 4-chloro-1H-pyrazole with 2-(trifluoromethyl)phenyl isothiocyanate. Another method involves the reaction of 4-chloro-1H-pyrazole with 2-(trifluoromethyl)phenyl isocyanate followed by reaction with thiourea. The synthesis of CCT018159 is a multi-step process that requires careful control of reaction conditions and purification methods.

Scientific Research Applications

CCT018159 has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. CCT018159 has also been found to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

1-[2-(4-chloropyrazol-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N4S/c14-9-7-19-21(8-9)6-5-18-12(22)20-11-4-2-1-3-10(11)13(15,16)17/h1-4,7-8H,5-6H2,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQCVBHZMSVKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCCN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea

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